molecular formula C9H17ClN2O B1411769 1-(Cyclobutylcarbonyl)piperazine hydrochloride CAS No. 1428443-87-1

1-(Cyclobutylcarbonyl)piperazine hydrochloride

Cat. No.: B1411769
CAS No.: 1428443-87-1
M. Wt: 204.7 g/mol
InChI Key: YKEJFACBGALXCU-UHFFFAOYSA-N
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Description

1-(Cyclobutylcarbonyl)piperazine hydrochloride is a chemical compound with the molecular formula C₉H₁₇ClN₂O. It is a white to yellow solid and is primarily used in research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclobutyl(piperazin-1-yl)methanone hydrochloride typically involves the reaction of cyclobutanone with piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

While specific industrial production methods for cyclobutyl(piperazin-1-yl)methanone hydrochloride are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclobutylcarbonyl)piperazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutyl(piperazin-1-yl)methanone oxides, while reduction may produce cyclobutyl(piperazin-1-yl)methanol .

Scientific Research Applications

1-(Cyclobutylcarbonyl)piperazine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the development of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of cyclobutyl(piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that the compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, including antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(piperazin-1-yl)methanone hydrochloride
  • Cyclohexyl(piperazin-1-yl)methanone hydrochloride
  • Cyclopentyl(piperazin-1-yl)methanone hydrochloride

Uniqueness

1-(Cyclobutylcarbonyl)piperazine hydrochloride is unique due to its specific cyclobutyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

cyclobutyl(piperazin-1-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c12-9(8-2-1-3-8)11-6-4-10-5-7-11;/h8,10H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEJFACBGALXCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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